molecular formula C28H23ClN2O9 B12468312 2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

2-(3-Nitrophenyl)-2-oxoethyl 4-({5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl}amino)benzoate

Katalognummer: B12468312
Molekulargewicht: 566.9 g/mol
InChI-Schlüssel: KQTUENJFCNZURB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(3-Nitrophenyl)-2-oxoethyl 4-{5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanamido}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. This compound features multiple functional groups, including nitro, oxo, chloro, and amido groups, which contribute to its diverse chemical reactivity and potential biological activity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 4-{5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentamido}benzoate typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, along with catalysts like triethylamine or pyridine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl 4-{5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanamido}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the chloro group can produce various substituted derivatives .

Wirkmechanismus

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 4-{5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanamido}benzoate involves its interaction with specific molecular targets and pathways. The nitro and oxo groups can participate in redox reactions, while the amido and ester groups can form hydrogen bonds with biological macromolecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C28H23ClN2O9

Molekulargewicht

566.9 g/mol

IUPAC-Name

[2-(3-nitrophenyl)-2-oxoethyl] 4-[[5-[2-(4-chlorophenyl)-2-oxoethoxy]-5-oxopentanoyl]amino]benzoate

InChI

InChI=1S/C28H23ClN2O9/c29-21-11-7-18(8-12-21)24(32)16-39-27(35)6-2-5-26(34)30-22-13-9-19(10-14-22)28(36)40-17-25(33)20-3-1-4-23(15-20)31(37)38/h1,3-4,7-15H,2,5-6,16-17H2,(H,30,34)

InChI-Schlüssel

KQTUENJFCNZURB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)COC(=O)C2=CC=C(C=C2)NC(=O)CCCC(=O)OCC(=O)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.